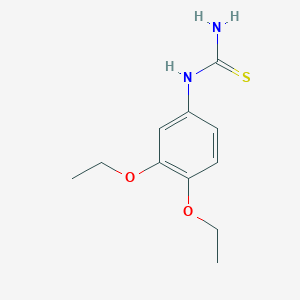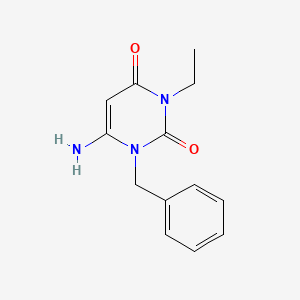
3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, also known as 4-methyl-3,5-dimethylpyrazole-1-amine, is an organic compound with a molecular formula of C8H12N2. This compound is an important building block for the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of various other compounds, such as dyes, pigments, and other organic materials. In addition, this compound has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mécanisme D'action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets to exert their pharmacological effects .
Biochemical Pathways
It is known that pyrazole derivatives can influence various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
Pyrazole derivatives are known to have potent antileishmanial and antimalarial activities .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine in laboratory experiments include its availability, low cost, and its relative ease of synthesis. Additionally, this compound has been found to have a number of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The limitations of using this compound in laboratory experiments include its lack of specificity and its potential toxicity.
Orientations Futures
Future research on 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research could be conducted to identify new synthetic routes for the synthesis of this compound, as well as to identify new biological activities of this compound. Furthermore, further research could be conducted to identify potential toxicity associated with this compound, as well as to explore its potential use in the development of novel drugs and agrochemicals. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine can be achieved by a number of different methods, including the Grignard reaction, the Wittig reaction, and the Stork enamine reaction. The Grignard reaction involves the reaction of an alkyl halide with a magnesium halide, followed by the addition of an aldehyde or ketone. The Wittig reaction involves the reaction of an alkyl halide with an aldehyde or ketone, followed by the addition of a phosphonium salt. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an amine, followed by the addition of an alkyl halide.
Applications De Recherche Scientifique
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine has been studied extensively for its potential applications in the pharmaceutical, agrochemical, and other industries. In particular, this compound has been studied for its potential anti-inflammatory, anti-cancer, and anti-bacterial properties. In addition, this compound has been studied for its potential use as an intermediate in the synthesis of various other compounds, such as dyes, pigments, and other organic materials.
Analyse Biochimique
Biochemical Properties
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to increased levels of acetylcholine, affecting nerve impulse transmission. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reactive oxygen species, thereby protecting cells from oxidative stress .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in oxidative stress response and inflammation . In cellular metabolism, this compound enhances the activity of antioxidant enzymes, reducing the levels of reactive oxygen species and preventing cellular damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . Additionally, it interacts with various transcription factors, modulating gene expression related to oxidative stress and inflammation . These interactions result in the activation of antioxidant pathways and the suppression of pro-inflammatory signals .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties over extended periods . Its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s localization and accumulation are influenced by its interactions with transport proteins and cellular membranes .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its efficacy in modulating cellular processes .
Propriétés
IUPAC Name |
3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-4-6-11(7-5-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHDYHBBHMTYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)
![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)

![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)
![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)
![1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B6142519.png)
![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)
![4-[(2,2,2-trifluoroethoxy)methyl]benzonitrile](/img/structure/B6142532.png)
![ethyl 3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8,10,12-hexaene-4-carboxylate](/img/structure/B6142537.png)
![2-{[3-cyano-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6142542.png)
